
N-(2-bromo-6-methoxy-pyridin-4-yl)-N'-methoxy-N'-methyl-oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide is a chemical compound with a molecular formula of C9H11BrN2O3. This compound is of interest due to its unique structure, which includes a bromine atom and methoxy groups attached to a pyridine ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide typically involves the reaction of 2-bromo-6-methoxypyridine with appropriate reagents to introduce the methoxy and methyloxamide groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide oxides, while reduction can produce de-brominated or reduced pyridine derivatives.
Scientific Research Applications
N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used, and further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-6-methoxypyridin-4-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of the methyloxamide group.
(2-Bromo-6-methoxypyridin-4-yl)methanamine: This compound features an amine group in place of the methyloxamide group.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide is unique due to the presence of both methoxy and methyloxamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
Molecular Formula |
C10H12BrN3O4 |
|---|---|
Molecular Weight |
318.12 g/mol |
IUPAC Name |
N-(2-bromo-6-methoxypyridin-4-yl)-N'-methoxy-N'-methyloxamide |
InChI |
InChI=1S/C10H12BrN3O4/c1-14(18-3)10(16)9(15)12-6-4-7(11)13-8(5-6)17-2/h4-5H,1-3H3,(H,12,13,15) |
InChI Key |
OAVOFUWVQUHIOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C(=O)NC1=CC(=NC(=C1)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



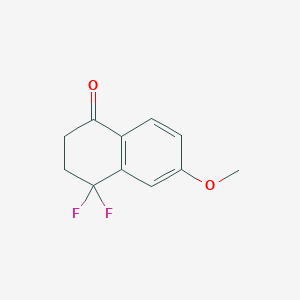
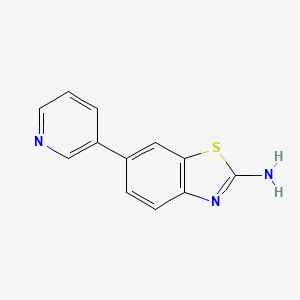
![7-Chloro-5-phenylnaphtho[1,2-b]benzofuran](/img/structure/B13886584.png)
![N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13886587.png)
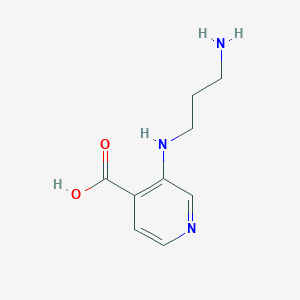
![Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)
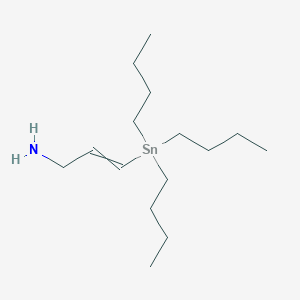


![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)
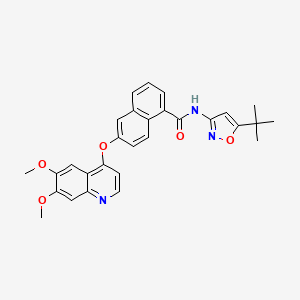

![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)
